2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one
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Overview
Description
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a complex organic compound that belongs to the class of indolin-3-ones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, which uses p-anisidine, an aldehyde, and a nucleophile to form a linear α-secondary amine motif. A slight modification of the reaction inputs can divert this three-component reaction to provide a cyclic α-tertiary amine, resulting in the formation of 2,2-disubstituted indolin-3-ones .
Another method involves the use of metal-free synthesis, where 2,2-disubstituted indolin-3-ones are constructed in the absence of a metal catalyst. This cross-coupling reaction allows the facile synthesis of indolin-3-ones from readily available substrates in a short reaction time .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Mannich reaction, as mentioned earlier, is a key reaction that this compound can undergo .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-anisidine, aldehydes, and nucleophiles. Reaction conditions often involve the use of catalysts such as copper for aerobic oxidation .
Major Products Formed: The major products formed from the reactions of this compound include various substituted indolin-3-ones with diverse substitution patterns on their quaternary carbon centers .
Scientific Research Applications
2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one include other indolin-3-ones and indole derivatives. These compounds share a common indole or indolin-3-one core structure but differ in their substitution patterns and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(2-Cyano-3-amino-3-piperidinoprop-2-enylidene)indolin-3-one is a synthetic derivative with potential therapeutic applications. Its structure, which incorporates both indole and piperidine moieties, suggests diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory mediators.
- Modulation of Cytokine Production : The compound has been shown to downregulate the production of cytokines like TNF-α and IL-1β in macrophage cultures, suggesting an immunomodulatory effect.
In Vitro Studies
-
Cytotoxicity Assays :
- The cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells.
- IC50 values varied depending on the cell line tested, indicating a potential for targeted cancer therapy.
- Inflammation Models :
In Vivo Studies
- Animal Models :
- In a zymosan-induced peritonitis model, administration of the compound led to a marked reduction in leukocyte migration and edema formation, comparable to standard anti-inflammatory drugs like dexamethasone .
- Doses of 5 mg/kg and 10 mg/kg significantly reduced inflammation markers in treated animals.
Efficacy Data Summary
Case Studies
In a recent study focused on the anti-inflammatory properties of related compounds, similar indolin derivatives were reported to exhibit significant immunomodulatory effects. These findings highlight the potential for developing new therapeutic agents based on structural modifications of indolin derivatives .
Properties
CAS No. |
169944-39-2 |
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Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(piperidine-1-carboximidoyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H18N4O/c18-11-12(17(19)21-8-4-1-5-9-21)10-15-16(22)13-6-2-3-7-14(13)20-15/h2-3,6-7,10,19-20,22H,1,4-5,8-9H2/b12-10+,19-17? |
InChI Key |
BJFFDQZCZZGMPU-CUYZKFRNSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N |
Origin of Product |
United States |
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